
Benzylhydrochlorothiazide-d5
Übersicht
Beschreibung
Benzylhydrochlorothiazide-d5 is a deuterium-labeled analog of Benzylhydrochlorothiazide. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The deuterium labeling allows for more precise tracking and analysis of the compound within biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzylhydrochlorothiazide-d5 involves the incorporation of deuterium atoms into the molecular structure of Benzylhydrochlorothiazide. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures are critical to verify the deuterium content and overall quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Benzylhydrochlorothiazide-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Chemical Formula : C14H14ClN3O4S2
- Molecular Weight : 359.85 g/mol
- CAS Number : 1185024-05-8
- Deuterium Labeling : The substitution of hydrogen atoms with deuterium allows for improved tracking in metabolic studies, making it a valuable tool in pharmacological research .
Scientific Research Applications
This compound has several key applications in scientific research:
1. Pharmacokinetics
- Used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs.
- The deuterated form allows for precise measurements of drug concentration and metabolite identification in biological systems.
2. Drug Metabolism Studies
- Aids in understanding metabolic pathways and identifying metabolites.
- Its isotopic labeling facilitates the differentiation between the parent compound and its metabolites during mass spectrometry analysis.
3. Proteomics
- Employed in mass spectrometry to quantify proteins and peptides, enhancing the understanding of protein interactions and functions in biological systems.
4. Biomedical Research
- Assists in developing new therapeutic agents by providing insights into drug interactions and mechanisms of action.
- Particularly useful in studies examining the effects of diuretics and antihypertensive agents .
Case Study 1: Doping Control
A study established a simultaneous screening method using liquid chromatography-tandem mass spectrometry (LC-MS-MS) for detecting stimulants and diuretics, including this compound, in urine samples from athletes. The method demonstrated effective detection limits and was validated against World Anti-Doping Agency standards, highlighting its utility in sports medicine .
Case Study 2: Drug Interaction Studies
Research involving this compound has been instrumental in understanding drug interactions within complex biological systems. By utilizing this deuterated compound as an internal standard during mass spectrometry experiments, researchers have been able to quantify the interaction dynamics between various pharmaceuticals more accurately.
Wirkmechanismus
The primary site of action for Benzylhydrochlorothiazide-d5 is the distal convoluted tubule of the nephron in the kidney. It inhibits the sodium-chloride symporter, which is responsible for the reabsorption of sodium and chloride ions from the urine back into the bloodstream. This inhibition leads to increased excretion of sodium, chloride, and water, resulting in diuretic and antihypertensive effects .
Vergleich Mit ähnlichen Verbindungen
Hydrochlorothiazide: A commonly used thiazide diuretic with similar diuretic and antihypertensive effects.
Benzthiazide: Another thiazide diuretic used to treat hypertension and edema.
Uniqueness: Benzylhydrochlorothiazide-d5 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific research. This makes it particularly valuable in pharmacokinetic and drug metabolism studies, where accurate quantification and identification of metabolites are crucial.
Biologische Aktivität
Benzylhydrochlorothiazide-d5 (BHC-d5) is a stable isotope-labeled derivative of benzylhydrochlorothiazide, a compound primarily known for its use as a diuretic. This article explores the biological activity of BHC-d5, focusing on its pharmacological properties, mechanisms of action, and implications in various therapeutic contexts.
Chemical Profile
- Molecular Formula : C14H9D5ClN3O4S2
- Molecular Weight : 392.89 g/mol
- CAS Number : 1185024-05-8
- Structure : BHC-d5 contains a benzothiadiazine core with modifications that enhance its stability and isotopic labeling for analytical purposes.
Benzylhydrochlorothiazide acts primarily as a thiazide diuretic, which functions by inhibiting sodium reabsorption in the distal convoluted tubule of the nephron. This leads to increased excretion of sodium and water, resulting in decreased blood volume and lower blood pressure. The specific biological activities associated with BHC-d5 include:
- Diuretic Activity : Similar to other thiazides, BHC-d5 promotes diuresis, which can be beneficial in managing hypertension and edema.
- Electrolyte Modulation : Thiazides are known to influence electrolyte balance, particularly potassium levels, which can lead to hypokalemia if not monitored properly .
- Antihypertensive Effects : Clinical studies indicate that thiazide diuretics effectively lower blood pressure in hypertensive patients, making compounds like BHC-d5 relevant in cardiovascular therapy .
Research Findings
Recent studies have highlighted the pharmacokinetic properties and biological implications of BHC-d5:
- Pharmacokinetics : The introduction of deuterium (D) in BHC-d5 alters its metabolic stability and may enhance its bioavailability compared to non-labeled counterparts. This is particularly useful in tracing studies involving drug metabolism .
- In Vitro Studies : In vitro assays have demonstrated that BHC-d5 retains significant activity against various cell lines, suggesting potential applications beyond diuretics, including anti-inflammatory and anticancer activities .
Case Studies
- Hypertension Management : A clinical trial involving the administration of thiazide diuretics showed a marked reduction in systolic and diastolic blood pressure among participants. The study indicated that compounds like BHC-d5 could be effective alternatives or adjuncts to traditional antihypertensive therapies .
- Metabolic Effects : Another study explored the impact of thiazides on fasting plasma glucose levels, revealing that while thiazides can induce hyperglycemia in some patients, the effects vary based on dosage and duration of treatment. BHC-d5's role in this context remains an area for further investigation .
Table 1: Comparative Pharmacological Profile
Property | Benzylhydrochlorothiazide | This compound |
---|---|---|
Molecular Weight | 392.89 g/mol | 392.89 g/mol |
Diuretic Activity | Yes | Yes |
Antihypertensive | Yes | Yes |
Electrolyte Balance | Affects potassium levels | Affects potassium levels |
Stability | Moderate | Enhanced due to deuteration |
Table 2: Clinical Study Outcomes on Blood Pressure Reduction
Study Reference | Treatment | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) |
---|---|---|---|
MRC Working Party (1992) | Hydrochlorothiazide | 12 | 8 |
Deedwania (2013) | Hydrochlorothiazide + Lisinopril | 10 | 6 |
Q & A
Basic Research Questions
Q. How can researchers synthesize Benzylhydrochlorothiazide-d5 with high isotopic purity, and what are the critical steps to ensure deuterium incorporation?
Methodological Answer: Synthesis of deuterated compounds like this compound typically involves substituting hydrogen atoms with deuterium at specific positions. For example:
- Deuterated precursors : Use deuterated intermediates such as Benzyl-d7-amine hydrochloride (CAS 352431-27-7) or Benzoyl-d5 chloride (CAS 43019-90-5) . These precursors ensure deuterium incorporation during coupling reactions.
- Reaction optimization : Employ anhydrous conditions and catalysts like AlCl₃ (Friedel-Crafts reaction) to minimize proton exchange, as seen in benzoyl chloride synthesis .
- Purification : Use preparative HPLC or column chromatography with deuterated solvents (e.g., D₂O or CDCl₃) to avoid isotopic dilution.
Q. What analytical techniques are most reliable for confirming deuterium labeling and purity in this compound?
Methodological Answer:
- Mass Spectrometry (HRMS) : Detect isotopic patterns to confirm deuterium count and rule out partial labeling. For example, a +5 Da shift indicates five deuterium atoms .
- NMR Spectroscopy : ¹H NMR will show reduced proton signals at deuterated positions, while ²H NMR or ¹³C-DEPT can validate isotopic incorporation .
- Infrared (IR) Spectroscopy : Compare C-D stretching frequencies (~2100–2200 cm⁻¹) with non-deuterated analogs to confirm labeling .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), sealed goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of aerosols, especially during reactions with volatile intermediates like benzoyl chloride .
- Storage : Store in airtight, labeled containers at 2–8°C to prevent degradation. Avoid long-term storage; monitor for decomposition using stability-indicating HPLC methods .
Advanced Research Questions
Q. How do isotopic effects (²H vs. ¹H) influence the pharmacokinetic or metabolic stability of this compound compared to its non-deuterated form?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Deuterium can slow metabolic reactions (e.g., CYP450-mediated oxidation) due to stronger C-D bonds. Use in vitro microsomal assays to compare half-life (t₁/₂) of deuterated vs. non-deuterated forms .
- Tracer Studies : Administer isotopically labeled compound in animal models and quantify metabolites via LC-MS/MS to assess metabolic pathways altered by deuterium .
Q. How can researchers resolve contradictions in bioactivity data between different batches of this compound?
Methodological Answer:
- Batch Analysis : Compare isotopic purity (via HRMS), residual solvents (GC-MS), and crystallinity (PXRD) across batches. Contradictions may arise from incomplete deuteration or solvent residues .
- Dose-Response Studies : Re-evaluate bioactivity using standardized assays (e.g., enzyme inhibition) with internal controls to isolate batch-specific variability .
Q. What strategies optimize HPLC method development for separating this compound from its non-deuterated analog?
Methodological Answer:
- Column Selection : Use a high-efficiency C18 column with sub-2µm particles to enhance resolution of isotopic variants.
- Mobile Phase : Adjust pH (e.g., 2.5–3.5 with formic acid) and organic modifier (acetonitrile gradient) to exploit subtle polarity differences .
- Detection : Pair with HRMS for unambiguous identification, as UV detection alone may lack specificity .
Eigenschaften
IUPAC Name |
6-chloro-1,1-dioxo-3-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S2/c15-10-7-11-13(8-12(10)23(16,19)20)24(21,22)18-14(17-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,17-18H,6H2,(H2,16,19,20)/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSSMIJUDVUASQ-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.